REACTION_CXSMILES
|
F[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[NH:10]1[CH:14]=[CH:13][CH:12]=[N:11]1.C(=O)([O-])[O-].[K+].[K+].O>CN(C=O)C>[N:10]1([C:2]2[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=2)[CH:14]=[CH:13][CH:12]=[N:11]1 |f:2.3.4|
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Name
|
|
Quantity
|
204.2 g
|
Type
|
reactant
|
Smiles
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FC1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
138.6 g
|
Type
|
reactant
|
Smiles
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N1N=CC=C1
|
Name
|
|
Quantity
|
281.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1110 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
2920 mL
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
25 °C
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Type
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CUSTOM
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Details
|
The solution was stirred at 60-65° C. for 15 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The reaction was extracted with MTBE (3×1460 ml)
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Type
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WASH
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Details
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the combined extracts were washed with water (3×1460 ml) and saturated aqueous sodium chloride (1460 ml)
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Type
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CONCENTRATION
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Details
|
The organic phase was concentrated at atmospheric pressure until the pot temperature
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Type
|
CUSTOM
|
Details
|
rose to 65° C
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Type
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ADDITION
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Details
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Heptane (1700 ml) was added over 30 minutes at 60-65° C.
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Duration
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30 min
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Type
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DISTILLATION
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Details
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a further 300 ml of distillate was collected
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Type
|
TEMPERATURE
|
Details
|
cooled to <5° C
|
Type
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FILTRATION
|
Details
|
The slurry was filtered
|
Type
|
WASH
|
Details
|
washed with heptane (2×200 ml)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum to constant weight
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
N1(N=CC=C1)C1=CC=C(C#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 245.3 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |